Naphterpin A

Description

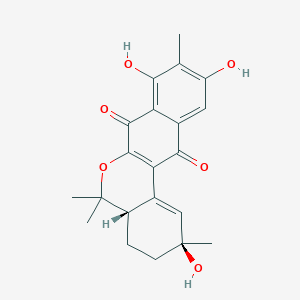

Structure

3D Structure

Properties

Molecular Formula |

C21H22O6 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(2S,4aS)-2,8,10-trihydroxy-2,5,5,9-tetramethyl-4,4a-dihydro-3H-naphtho[2,3-c]isochromene-7,12-dione |

InChI |

InChI=1S/C21H22O6/c1-9-13(22)7-10-14(16(9)23)18(25)19-15(17(10)24)11-8-21(4,26)6-5-12(11)20(2,3)27-19/h7-8,12,22-23,26H,5-6H2,1-4H3/t12-,21-/m0/s1 |

InChI Key |

IENVNCRRTRCLFH-QKVFXAPYSA-N |

Isomeric SMILES |

CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C4=C[C@@](CC[C@@H]4C(O3)(C)C)(C)O)O |

Canonical SMILES |

CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C4=CC(CCC4C(O3)(C)C)(C)O)O |

Synonyms |

naphterpin B naphterpin C |

Origin of Product |

United States |

Isolation, Producer Organisms, and Cultivation Strategies

Discovery from Streptomyces Species: Historical Accounts and Specific Strains

The discovery of Naphterpin (B1215475) A and its related congeners is rooted in the exploration of secondary metabolites from actinomycetes, a group of bacteria renowned for their production of a wide array of bioactive compounds. mdpi.comnih.gov Initial screening programs targeting lipid peroxidation inhibitors led to the identification of Naphterpin from the metabolites of Streptomyces sp. CL190. researchgate.net

Streptomyces sp. CL190 and Related Isolates

Streptomyces sp. CL190 stands as a key organism in the history of Naphterpin A. It was from the metabolites of this strain that Naphterpin was first isolated during a screening for inhibitors of lipid peroxidation. researchgate.net Subsequent research on this strain led to the isolation of new congeners, Naphterpins B and C. nih.gov The biosynthetic gene cluster for Naphterpin has been studied in Streptomyces sp. CL190, revealing key enzymes such as the aromatic prenyltransferase NphB (formerly Orf2), which is crucial for attaching the geranyl group to the naphthoquinone core. escholarship.orgrcsb.orgresearchgate.net Disruption of the gene encoding this enzyme in Streptomyces sp. CL190 was found to abolish the production of Naphterpin. escholarship.orgresearchgate.net Another strain, Streptomyces prunicolor, has been identified as the producer of 7-demethylnaphterpin. escholarship.org

Marine Streptomyces Clades (e.g., MAR4, Streptomyces sp. CNQ-509)

Marine environments have proven to be a rich source of novel actinomycetes with unique metabolic capabilities. mdpi.com The marine streptomycete clade MAR4, in particular, is recognized for its proficiency in producing diverse hybrid terpenoids. nih.govmdpi.com A member of this clade, Streptomyces sp. CNQ-509, isolated from marine sediment off the coast of La Jolla, California, has been identified as a producer of Naphterpin and its derivatives. nih.govmdpi.com This strain is known to produce a variety of meroterpenoids, including naphterpin, nitropyrrolin, and marinophenazine. mdpi.comnih.govresearchgate.net Genomic analysis of Streptomyces sp. CNQ-509 has revealed the genetic potential for synthesizing a range of terpenoid compounds. nih.govmdpi.comresearchgate.net The MAR4 clade, as a whole, is noted for producing halogenated hybrid isoprenoid natural products. researchgate.netacs.org

Fermentation and Isolation Methodologies for this compound and Congeners

The production of this compound and its analogs is typically achieved through fermentation of the producing Streptomyces strains. For instance, Streptomyces sp. XZYN-4 was cultivated on a solid-state SYP medium (starch, yeast extract, peptone, and agar) for 7 days at 28°C to produce seed cultures for larger-scale fermentation. acgpubs.org

Following fermentation, the extraction and isolation of this compound and related compounds involve a series of chromatographic techniques. The fermentation broth is typically extracted with organic solvents like ethyl acetate (B1210297). acgpubs.org The resulting crude extract is then subjected to various chromatographic methods to purify the target compounds. These methods can include thin-layer chromatography and other advanced chromatographic techniques to separate the different congeners. nih.gov The structures of the isolated compounds are then determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet (UV) spectroscopy. mdpi.comnih.gov

| Strain | Compound(s) Isolated | Source/Environment |

| Streptomyces sp. CL190 | Naphterpin, Naphterpin B, Naphterpin C | Terrestrial |

| Streptomyces prunicolor | 7-demethylnaphterpin | Terrestrial escholarship.org |

| Streptomyces sp. CNQ-509 (MAR4 clade) | Naphterpin, new naphterpin derivatives | Marine Sediment nih.govmdpi.com |

| Streptomyces sp. XZYN-4 | Naphthgeranine A (7-demethylnaphterpin) | Not specified acgpubs.org |

| Streptomyces sp. B9173 | Flaviogeranin congeners (related naphthoquinones) | Marine mdpi.com |

Biosynthetic Pathway Elucidation

Classification as a Terpenoid-Polyketide Hybrid Natural Product

Naphterpin (B1215475) A is classified as a hybrid natural product, specifically a terpenoid-polyketide. researchgate.netresearchgate.netnih.gov This classification stems from its molecular structure, which is composed of two distinct moieties: a polyketide-derived aromatic core and a terpenoid side chain. researchgate.netnih.gov Tracer experiments utilizing stable isotope-labeled precursors have confirmed this dual biosynthetic origin. researchgate.net The polyketide portion forms the foundational aromatic ring system, while the terpenoid component, a 10-carbon geranyl group, is attached to this core. researchgate.netnih.gov Such hybrid natural products often exhibit unique biological activities that differ from their individual precursor molecules. nih.gov

Identification of Biosynthetic Precursors

The construction of Naphterpin A draws upon fundamental building blocks from primary metabolism. The elucidation of its biosynthetic pathway has identified the specific precursors for both the polyketide and terpenoid sections of the molecule.

Polyketide Moiety Derivation: 1,3,6,8-Tetrahydroxynaphthalene (B103748) (THN)

The aromatic core of this compound originates from 1,3,6,8-tetrahydroxynaphthalene (THN). researchgate.netnih.govescholarship.orgescholarship.orgresearchgate.net THN itself is synthesized through the polyketide pathway. nih.govresearchgate.net This pathway involves the iterative condensation of smaller carboxylic acid units, typically acetyl-CoA and malonyl-CoA, by a type III polyketide synthase to form a linear polyketide chain, which then undergoes cyclization and aromatization to yield the characteristic naphthalene (B1677914) ring structure of THN. researchgate.netnih.gov This THN scaffold serves as the acceptor molecule for the subsequent attachment of the terpenoid chain. researchgate.netnih.gov

Terpenoid Moiety Derivation: Geranyl Diphosphate (B83284) (GPP) via the Mevalonate (B85504) Pathway

The ten-carbon side chain of this compound is derived from geranyl diphosphate (GPP). researchgate.netresearchgate.netnih.gov GPP is an intermediate in the terpenoid biosynthesis pathway. researchgate.net In the producing organism, Streptomyces sp. CL190, the biosynthesis of GPP proceeds via the mevalonate (MVA) pathway. researchgate.netresearchgate.net This pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. A series of phosphorylations and a decarboxylation convert mevalonate into the five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchgate.netresearchgate.netontosight.ai GPP is subsequently formed by the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. ontosight.ai

Key Enzymatic Transformations and Associated Gene Clusters

The assembly of this compound from its precursors is orchestrated by a series of specific enzymes encoded within a dedicated gene cluster. These enzymes catalyze the crucial steps of prenylation and oxidative modification.

Role of Aromatic Prenyltransferases (e.g., NphB/Orf2) in Prenylation

A key step in the biosynthesis of this compound is the attachment of the geranyl group from GPP to the THN-derived aromatic core. nih.govtu-dortmund.dercsb.org This reaction, known as prenylation, is catalyzed by a class of enzymes called aromatic prenyltransferases. nih.govtu-dortmund.de In the this compound biosynthetic gene cluster from Streptomyces sp. CL190, the enzyme responsible for this transformation has been identified as NphB, also known as Orf2. nih.govtu-dortmund.deescholarship.orgpnas.orguni-marburg.de

NphB is a soluble, monomeric protein that facilitates the transfer of the geranyl moiety to the aromatic acceptor. tu-dortmund.de Disruption of the orf2 gene in Streptomyces sp. CL190 was shown to abolish this compound production, confirming its essential role in the pathway. nih.gov In vitro studies have demonstrated that NphB (Orf2) exhibits a degree of substrate promiscuity, capable of prenylating a variety of hydroxyl-containing aromatic compounds, although its native function is the geranylation of a THN-derived polyketide. researchgate.netnih.govrcsb.org The crystal structure of NphB has been solved, revealing a unique "PT barrel" fold that is characteristic of a family of bacterial and fungal aromatic prenyltransferases. pnas.org

Proposed Involvement of Vanadium-Dependent Chloroperoxidases (VCPO) in Oxidative Dearomatization

While the initial prenylation step is well-established, the subsequent modifications of the THN ring to form the final naphthoquinone structure of this compound are more complex. Research on related meroterpenoids, such as the marinones, has led to the proposal that vanadium-dependent chloroperoxidases (VCPOs) play a crucial role in the oxidative dearomatization of the THN derivative. escholarship.orgescholarship.orgresearchgate.netnih.gov

This proposed mechanism involves a "cryptic halogenation" strategy, where the VCPO enzyme catalyzes the chlorination of the aromatic ring. escholarship.orgescholarship.org This halogenation activates the ring system, facilitating subsequent rearrangements and oxidations that ultimately lead to the formation of the highly oxidized naphthoquinone core, even though chlorine is not present in the final this compound molecule. escholarship.orgescholarship.org While the specific VCPOs for this compound biosynthesis have not been definitively characterized, the discovery of VCPO and aromatic prenyltransferase homologues clustered with a THN synthase in the genomes of marinone-producing Streptomyces supports this biosynthetic logic. escholarship.org This strategy of using transient halogenation to drive complex oxidative transformations appears to be a recurring theme in the biosynthesis of THN-derived meroterpenoids. escholarship.orgresearchgate.netplos.orgescholarship.orgresearchgate.net

Isotopic Labeling Studies and Retro-Biosynthetic Analysis

Isotopic labeling studies have been fundamental in deciphering the biosynthetic origins of the this compound molecule. These experiments have confirmed that this compound is a hybrid natural product, constructed from building blocks derived from both the polyketide and terpenoid pathways. researchgate.net

Tracer experiments utilizing stable isotopes have demonstrated that the naphthoquinone core originates from the polyketide pathway. nih.gov Specifically, feeding experiments with ¹³C-labeled acetate (B1210297) established that the aromatic portion is derived from a pentaketide, likely 1,3,6,8-tetrahydroxynaphthalene (THN). nih.govescholarship.org

The ten-carbon geranyl side chain has been shown to be of terpenoid origin, derived from geranyl diphosphate (GPP). researchgate.net Further investigations into the biosynthesis of the five-carbon isoprene (B109036) units (isopentenyl diphosphate, IPP, and dimethylallyl diphosphate, DMAPP) in the producing organism, Streptomyces aeriouvifer, revealed the simultaneous operation of both the mevalonate (MVA) and the non-mevalonate (1-deoxy-D-xylulose 5-phosphate, DXP) pathways. jst.go.jp This dual pathway activity for isoprenoid precursor supply is a notable feature of the producing organism.

Additionally, labeling studies have indicated that the methyl group at the C-7 position of the naphthoquinone core is derived from S-adenosyl methionine (SAM), confirming a methylation event in the biosynthetic pathway. researchgate.net

Retro-biosynthetic NMR analysis, a powerful technique for elucidating biosynthetic pathways, has been applied to related meroterpenoids. acs.orgoup.com This method involves analyzing the patterns of isotope incorporation from labeled precursors (like ¹³C-glucose) into the final natural product. By comparing these patterns with those of primary metabolites, the precise biosynthetic route and metabolic flux can be determined. oup.com While specific retro-biosynthetic NMR analysis data for this compound is not extensively detailed in the provided search results, the principles of this technique have underpinned the understanding of how the polyketide and isoprenoid precursors are assembled and modified.

The key findings from isotopic labeling studies are summarized in the table below:

| Precursor | Labeled Atom(s) | Incorporated into | Conclusion |

| Acetate | ¹³C | Naphthoquinone core | The aromatic core is of polyketide origin. nih.govescholarship.org |

| Mevalonate/1-deoxy-D-xylulose | ¹³C | Geranyl side chain | The terpene moiety is derived from isoprenoid precursors. researchgate.netjst.go.jp |

| Methionine | ¹³C (methyl group) | C-7 methyl group | The C-7 methyl group is introduced via a methylation reaction. researchgate.net |

Comparative Biosynthesis with Related Naphthoquinone Meroterpenoids

The biosynthetic pathway of this compound shares significant similarities with those of other naphthoquinone meroterpenoids produced by Streptomyces species, such as the marinones, napyradiomycins, and merochlorins. nih.gov These compounds all originate from a common precursor, 1,3,6,8-tetrahydroxynaphthalene (THN), which is derived from the polyketide pathway. nih.govtandfonline.com The diversity among these natural products arises from variations in the length and type of the isoprenoid side chain and the subsequent tailoring reactions.

A key branching point in these pathways is the initial prenylation step. In this compound biosynthesis, a C10 geranyl diphosphate (GPP) is attached to the aromatic core. researchgate.net In contrast, the biosynthesis of marinones involves the attachment of a C15 farnesyl diphosphate (FPP). nih.gov The napyradiomycins also feature a geranyl side chain, while the merochlorins are characterized by an isosesquilavandulyl moiety, which is formed from the coupling of DMAPP and GPP. tandfonline.com

The post-prenylation modifications also show both common and divergent themes. A proposed α-hydroxyketone rearrangement, potentially catalyzed by VCPO-like enzymes, appears to be a conserved strategy to install the terpene unit at the C-3 position in both naphterpins and napyradiomycins. escholarship.orgresearchgate.net Furthermore, cryptic halogenation, followed by rearrangement and elimination, is a proposed mechanism in the biosynthesis of both naphterpins and marinones to explain the unusual oxidation pattern of the naphthoquinone core. nih.gov

The napyradiomycin biosynthetic pathway has been extensively studied, revealing a series of enzymatic reactions including geranylation, oxidative dearomatization, chlorination, and cyclization, catalyzed by a suite of enzymes including prenyltransferases and vanadium-dependent haloperoxidases. escholarship.orgtandfonline.com This well-characterized pathway provides a valuable model for understanding the less-defined steps in this compound biosynthesis. For instance, the chemoenzymatic synthesis of napyradiomycins, utilizing a combination of purified enzymes, highlights the potential for similar biocatalytic approaches to produce this compound and its analogs. escholarship.org

The table below provides a comparison of the biosynthetic features of this compound and related compounds.

| Feature | This compound | Marinones | Napyradiomycins | Merochlorins |

| Polyketide Precursor | 1,3,6,8-THN nih.gov | 1,3,6,8-THN nih.gov | 1,3,6,8-THN tandfonline.com | 1,3,6,8-THN tandfonline.com |

| Isoprenoid Unit | Geranyl (C10) researchgate.net | Farnesyl (C15) nih.gov | Geranyl (C10) tandfonline.com | Isosesquilavandulyl (C20) tandfonline.com |

| Key Tailoring Reactions | α-hydroxyketone rearrangement (proposed), methylation, oxidation, cyclization. escholarship.orgresearchgate.net | α-hydroxyketone rearrangement (proposed), cyclization of farnesyl chain, bromination. nih.gov | α-hydroxyketone rearrangement, chlorination-induced cyclization, oxidation. escholarship.orgtandfonline.com | Chloroetherification, oxidative dearomatization, cyclization. tandfonline.com |

| Notable Enzymes | NphB (PTase), Orf3 (PKS), VCPO-like enzymes (proposed). researchgate.netnih.gov | PTase, VCPO-like enzymes. nih.gov | NapT9 (PTase), NapH1/H3/H4 (vHPOs). escholarship.orgtandfonline.com | Mcl23 (PTase), Mcl24 (vHPO). tandfonline.com |

Chemical Synthesis and Analog Development

Total Synthesis Strategies for Naphterpin (B1215475) A

The total synthesis of Naphterpin A and its congeners has been approached through various innovative strategies, including biomimetic pathways and the application of key pericyclic reactions. These approaches have not only provided access to these complex molecules but have also shed light on their biosynthetic origins.

Biomimetic Synthesis Approaches and Their Validation of Biosynthetic Hypotheses

The biosynthesis of naphterpins and the related marinones is believed to originate from 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN). researchgate.netescholarship.orgnih.govnih.govescholarship.org A key hypothesis in their biosynthesis is the involvement of cryptic halogenation of THN derivatives by vanadium-dependent chloroperoxidase (VCPO) enzymes, even though the final natural products are devoid of chlorine. researchgate.netescholarship.orgnih.govescholarship.org This intriguing hypothesis has spurred the development of biomimetic total syntheses to mimic and validate the proposed biosynthetic pathway. researchgate.netescholarship.orgnih.govnih.govescholarship.orgescholarship.org

In 2018, a significant breakthrough was the biomimetic synthesis of 7-demethylnaphterpin and debromomarinone (B14140256) starting from a protected THN derivative. researchgate.net This work provided a variety of intermediates that helped in understanding the biosynthetic pathway, including dearomatized, chlorinated, and rearranged intermediates. researchgate.net The synthesis mimicked the entire proposed biosynthetic pathway, which involves a sequence of oxidative dearomatization, dichlorination, and an α-hydroxyketone rearrangement, followed by the loss of chloride ions to form the highly oxidized naphthoquinone core. escholarship.orgnih.gov The successful synthesis and the subsequent discovery of two VCPO enzymes that interconvert several of the proposed biosynthetic intermediates provided strong validation for the biogenetic hypothesis. researchgate.netescholarship.orgnih.govescholarship.org

These biomimetic syntheses, while crucial for understanding the natural pathway, were often lengthy and linear, which limited their utility for producing larger quantities of the natural products or their analogs. acs.org This led to the development of more concise and divergent synthetic routes. acs.orgescholarship.org

Chemoenzymatic Synthetic Routes

Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical reactions, have emerged as powerful tools in the synthesis of complex natural products like this compound. nih.govresearchgate.net The discovery and characterization of enzymes from the naphterpin and marinone biosynthetic gene clusters have paved the way for their use in synthetic applications. escholarship.orgescholarship.org

A key enzyme in the biosynthesis is the aromatic prenyltransferase NphB, which catalyzes the geranylation of THN. nih.govresearchgate.netsemanticscholar.org The promiscuity of NphB towards various aromatic acceptors has been explored, opening avenues for the chemoenzymatic synthesis of novel meroterpenoids. researchgate.net

Furthermore, vanadium-dependent haloperoxidases (VHPOs) play a crucial role in the proposed biosynthetic pathway, catalyzing oxidative cyclizations. researchgate.net The combination of prenyltransferase and VHPO enzymes in one-pot reactions represents a highly efficient, state-of-the-art approach for the total synthesis of related meroterpenoids like napyradiomycin B1, a strategy that holds promise for the synthesis of this compound and its analogs. escholarship.orgescholarship.org These chemoenzymatic approaches offer the potential for highly stereoselective and efficient syntheses that are difficult to achieve through purely chemical methods. nih.govescholarship.org

Key Pericyclic and Stereoselective Reactions in Total Synthesis

Pericyclic reactions are a cornerstone of many total syntheses of this compound and its relatives, enabling the efficient construction of their complex, polycyclic frameworks with high stereocontrol. smolecule.comnumberanalytics.com A particularly elegant and concise total synthesis of this compound was achieved in just five steps from 2,5-dimethoxyphenol, featuring a cascade of pericyclic reactions. acs.orgsmolecule.comacs.orgnih.govfigshare.com

This strategy involves:

An aromatic Claisen rearrangement . acs.orgsmolecule.comacs.orgnih.govfigshare.com

A retro-6π-electrocyclization . acs.orgsmolecule.comacs.orgnih.govfigshare.comrsc.org

Two Diels-Alder reactions (one intermolecular and one intramolecular). acs.orgsmolecule.comacs.orgnih.govfigshare.comrsc.org

The intramolecular hetero-Diels-Alder reaction is a key step in forming the cis-fused cyclohexane (B81311) and pyran rings characteristic of the naphterpin core. escholarship.orgacs.org The stereoselectivity of these reactions is crucial for establishing the correct relative stereochemistry of the final product. For instance, the epoxidation of a naphterpin intermediate with m-CPBA resulted in a separable mixture of epoxides, highlighting the influence of the existing stereocenters on subsequent transformations. acs.orgacs.org

The strategic use of these powerful reactions has not only led to the first total synthesis of this compound itself but has also provided a divergent platform for accessing a range of related natural products. acs.orgacs.orgnih.govfigshare.comrsc.org

Synthesis of this compound Analogues and Derivatives

The synthetic strategies developed for this compound have been extended to produce a variety of analogs and derivatives, which are valuable for structure-activity relationship studies and the exploration of new biological activities.

Diversification through Late-Stage Chemical Modifications

Late-stage chemical modifications of the this compound scaffold offer a powerful approach to generate a library of analogs without the need for de novo synthesis for each compound. acs.orgacs.orgnih.gov This strategy allows for the introduction of diverse functional groups at various positions on the molecule, enabling a systematic investigation of their impact on biological activity. biorxiv.org

Examples of late-stage modifications applied to the naphterpin and marinone families include:

Oxidation: Allylic oxidations and epoxidations have been employed to introduce new oxygen functionalities. acs.orgacs.org For example, the synthesis of Naphterpins B and C was achieved through late-stage oxidation of a common intermediate. acs.orgacs.orgnih.govfigshare.com

Bromination: The introduction of bromine atoms has been accomplished using reagents like N-bromosuccinimide (NBS), leading to the synthesis of brominated analogs such as isomarinone. escholarship.orgacs.org

Biocatalytic Halogenation: The use of halogenase enzymes for late-stage C-H functionalization is an emerging and sustainable strategy to create novel derivatives with potentially enhanced properties. biorxiv.org

These late-stage modifications provide a rapid and efficient means to expand the chemical diversity of the naphterpin family. acs.orgbiorxiv.org

Synthesis of Specific Congeners (e.g., Naphterpin B, Naphterpin C, 7-Demethylnaphterpin, Isomarinone)

The divergent synthetic strategies developed for this compound have proven highly effective for the total synthesis of its naturally occurring congeners.

Naphterpin B and C: The first total syntheses of Naphterpin B and Naphterpin C were achieved through late-stage oxidation reactions of a synthetic intermediate. acs.orgacs.orgnih.govfigshare.com

7-Demethylnaphterpin (Naphthgeranine A): This analog has been synthesized using both biomimetic approaches starting from THN derivatives and more concise routes employing pericyclic reaction cascades. researchgate.netacs.orgacs.orgnih.govfigshare.com The synthesis can be directed towards 7-demethylnaphterpin by using a different diene in the intermolecular Diels-Alder reaction compared to the synthesis of this compound. acs.org

Isomarinone: The total synthesis of isomarinone, a brominated analog, was accomplished through a late-stage bromination of debromomarinone. acs.orgacs.orgnih.govfigshare.com The synthesis of the debromomarinone core itself follows a similar pericyclic cascade strategy as this compound, but utilizes a geranyl group instead of a prenyl group. acs.orgescholarship.org

The successful synthesis of these specific congeners underscores the flexibility and power of the developed synthetic methodologies.

Table of Key Synthetic Intermediates and Reactions

Table of Mentioned Chemical Compounds

Structural Elucidation Methodologies

Spectroscopic Techniques for Structure Determinationsemanticscholar.orgmdpi.comnih.gov

The foundational analysis of Naphterpin (B1215475) A's molecular framework relies on a suite of spectroscopic methods. The two-dimensional structure of Naphterpin A and its related compounds was initially determined through comprehensive spectral data analysis. semanticscholar.org This approach combines data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet (UV) spectroscopy to piece together the molecule's connectivity. semanticscholar.orgmdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Applicationssemanticscholar.orgmdpi.com

NMR spectroscopy stands as a cornerstone in the structural elucidation of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to establish the carbon skeleton and the placement of protons.

In the study of new naphterpin derivatives, the ¹H-NMR spectrum was instrumental in identifying the naphthoquinone moiety. mdpi.com This was deduced from the presence of four distinct singlet proton signals at δH 2.18 (aromatic methyl), 7.20 (aromatic methine), and two phenolic hydroxyl protons at 7.63 and 12.23, indicating a substituted naphthoquinone core. mdpi.com Further analysis using ¹H-¹H COSY (Correlation Spectroscopy) revealed the connectivity within the monoterpenoid side chain, showing successive cross-peaks from a methyl group (H3-16 at δH 0.90) to methylene (B1212753) protons (H2-10 at δH 2.67, 1.78). semanticscholar.org

The connection between the naphthoquinone and the terpenoid portions of the molecule was confirmed using HMBC (Heteronuclear Multiple Bond Correlation) experiments. semanticscholar.org Key HMBC correlations were observed from methyl protons (H3-17 at δH 1.49 and H3-18 at δH 1.33) to carbons C-14 (δC 35.5) and C-15 (δC 81.2), and from a proton at H-9 (δH 3.19) to carbons C-2 (δC 156.0) and C-3 (δC 121.2). semanticscholar.org The direct one-bond correlations between protons and carbons were established using HSQC (Heteronuclear Single Quantum Coherence) spectra, which, in conjunction with ¹H and ¹³C data, allowed for the assignment of all proton and carbon signals. mdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments were also crucial in determining the relative stereochemistry by observing the spatial proximity of protons. mdpi.comacgpubs.org For instance, NOE correlations between H-12 and H-14, and between H-9 and H-14, indicated that these protons were on the same face of the molecule. acgpubs.org

Table 1: Selected ¹H and ¹³C NMR Data for a Naphterpin Derivative

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 156.0 | |

| 3 | 121.2 | |

| 9 | 3.19 | |

| 10 | 2.67, 1.78 | |

| 12 | 68.6 | |

| 14 | 35.5 | |

| 15 | 81.2 | |

| 16 | 18.6 | 0.90 |

| 17 | 1.49 | |

| 18 | 1.33 | |

| Data sourced from studies on naphterpin derivatives. semanticscholar.orgacgpubs.org |

Mass Spectrometry (MS) and Ultraviolet (UV) Spectroscopysemanticscholar.orgmdpi.comnih.gov

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of this compound and its analogs. nih.gov High-resolution mass spectrometry (HRMS) is particularly vital for determining the precise molecular formula. mdpi.com For instance, the quasi-molecular ion peak [M+H]⁺ in the mass spectrum of a related compound, naphthgeranine A, was observed at m/z 341.1, confirming its molecular weight. acgpubs.org

Ultraviolet (UV) spectroscopy offers insights into the electronic structure of the molecule, particularly the conjugated systems present in the naphthoquinone core. semanticscholar.orgmdpi.comnih.gov The UV-visible spectrum of a flaviolin (B1202607) derivative, a related precursor in naphterpin biosynthesis, showed characteristic absorption bands that were crucial for its identification during biosynthetic studies. nih.gov While not providing detailed structural connectivity, UV spectroscopy serves as a valuable complementary technique for confirming the presence of the chromophore and for quantitative analysis. chromatographyonline.comlehigh.edu

Chiral Derivatization and Absolute Configuration Determinationsemanticscholar.orgmdpi.com

Determining the absolute configuration of stereocenters is a critical step in the complete structural elucidation of natural products. For this compound derivatives, this has been unequivocally established through a combination of NMR experiments and chemical modifications, including chiral derivatization. semanticscholar.orgmdpi.com

One key strategy involves the use of a modified Mosher's method. semanticscholar.org In the case of a 10-dihydro-12-hydroxynaphterpin derivative, the absolute configuration at C-12 was determined by first oxidizing the alcohol at C-12 and then reducing it with sodium borohydride (B1222165) to introduce an equatorial hydroxyl group. semanticscholar.org This chemical modification facilitates the subsequent chiral derivatization. mdpi.com The resulting epimer, epi-1a, was then subjected to a modified Mosher's analysis. The diagnostic ¹H-NMR chemical shift differences observed after esterification with a chiral reagent allowed for the assignment of the absolute configuration at C-12 as R. semanticscholar.org Based on the relative stereochemistry previously established by NOESY, the absolute configurations of all other chiral centers in the molecule could then be determined. semanticscholar.org This process of converting an axial alcohol to an equatorial one before derivatization is a key step to ensure the reliability of the Mosher analysis. semanticscholar.orgmdpi.com

X-ray Crystallography in Related Structural Investigationsnih.govrsc.org

While direct X-ray crystallographic data for this compound itself is not prominently reported in the provided context, the technique has been instrumental in studying related structures and biosynthetic enzymes. X-ray crystallography provides unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, including the absolute stereochemistry of chiral compounds. berkeley.edu

For example, high-resolution X-ray crystal structures have been reported for Orf2, an aromatic prenyltransferase from Streptomyces sp. strain CL190, which is involved in the biosynthesis of naphterpin. nih.gov These structures, with substrates and their analogs bound, provide a detailed view of the enzyme's active site and have been crucial for understanding the regio-specific prenylation of the 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN) core during naphterpin's formation. nih.govresearchgate.net Similarly, the crystal structure of Fur6, a methyltransferase involved in the biosynthesis of the related meroterpenoid furaquinocin, was determined at 2.12 Å resolution, offering insights into its catalytic mechanism. rsc.org The use of X-ray crystallography on biosynthetic enzymes and potential intermediates provides invaluable, albeit indirect, structural information that complements the data obtained from spectroscopic and chemical methods for the final natural product.

Mechanisms of Biological Activity Pre Clinical Investigations

Molecular and Cellular Target Identification

The biological activities of Naphterpin (B1215475) A are attributed to its interactions with various molecular and cellular targets. smolecule.comevitachem.com

Pre-clinical studies indicate that Naphterpin A can bind to specific enzymes and receptors, thereby influencing cellular pathways. smolecule.com A key enzyme in its biosynthesis is an aromatic prenyltransferase, specifically the Orf2 enzyme from Streptomyces sp. strain CL190. nih.gov This enzyme is responsible for attaching the geranyl group to a 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN)-derived polyketide. acs.orgnih.gov In vitro studies have shown that Orf2 can prenylate a diverse range of hydroxyl-containing aromatic compounds. acs.orgnih.gov

Another important enzyme, NphB, a hydroxynaphthalene prenyltransferase, is also involved in this compound biosynthesis and is noted for its promiscuity toward various phenolic acceptors. researchgate.netresearchgate.net The proposed mechanism for NphB involves a nucleophilic attack on geranyl diphosphate (B83284) (GPP), stabilized by a magnesium ion, followed by an electrophilic capture. researchgate.net Furthermore, research suggests the involvement of vanadium-dependent chloroperoxidase (VCPO) enzymes in the biosynthetic pathway, which are thought to facilitate cryptic halogenation and subsequent rearrangement reactions. nih.govescholarship.org

This compound is a product of the mevalonate (B85504) (MVA) and polyketide biosynthetic pathways. researchgate.net Its biosynthesis begins with 1,3,6,8-tetrahydroxynaphthalene (THN), which undergoes oxidative transformation to flaviolin (B1202607) before being prenylated with a geranyl group. researchgate.net Isotope labeling experiments have confirmed that the terpenoid moiety is derived from geranyl diphosphate (GPP), a product of the mevalonate pathway, while the methyl group at the C7 position comes from methionine. researchgate.net The involvement of these fundamental metabolic pathways underscores the compound's role as a secondary metabolite with significant biological functions.

Interaction with Enzymes and Receptors

Membrane-Targeting Mechanisms, e.g., Bacterial Cell Membrane Disruption

This compound exhibits antimicrobial properties, and one of the proposed mechanisms is the disruption of bacterial cell membranes. smolecule.comnih.gov This action is characteristic of many naphthoquinone compounds, which can interfere with the electron transport chain in microbial cells, leading to a halt in ATP production and subsequent cell death. nih.gov The lipophilic nature of the geranyl side chain likely facilitates its interaction with and insertion into the lipid bilayer of bacterial membranes, increasing their permeability and leading to cell lysis. smolecule.comnih.gov

Antioxidant Activity at the Cellular Level

This compound has been identified as an antioxidant. researchgate.netresearchgate.net The antioxidant capacity of phenolic compounds like this compound is often attributed to their ability to scavenge free radicals and chelate metal ions. nih.gov The Cellular Antioxidant Activity (CAA) assay is a method used to measure the antioxidant potential of a compound within a cellular environment, providing a more biologically relevant assessment than simple chemical assays. mdpi.comsemanticscholar.org In this assay, the ability of the compound to prevent the oxidation of a fluorescent probe by peroxyl radicals is quantified. mdpi.com While specific CAA data for this compound is not detailed in the provided results, the general principle involves the compound either binding to the cell membrane to prevent radical chain reactions or entering the cell to neutralize reactive oxygen species (ROS) intracellularly. semanticscholar.org The antioxidant properties of this compound are significant as oxidative stress is implicated in a wide array of diseases. ontosight.ai

Anti-inflammatory Modulations (Molecular Pathways)

Hybrid natural products like this compound, which possess isoprenoid chains, are recognized for their potential anti-inflammatory properties. researchgate.netstanford.edu The anti-inflammatory actions of such compounds are often linked to their ability to modulate signaling pathways involved in the inflammatory response. researchgate.net Quinone structures, in general, are known to exhibit anti-inflammatory effects. researchgate.net While the specific molecular pathways modulated by this compound are not fully elucidated in the provided search results, its antioxidant activity likely contributes to its anti-inflammatory potential by mitigating oxidative stress, a key component of inflammation.

Anticancer Activity: Cellular Growth Inhibition and Apoptosis Induction Studies (In Vitro Models)

This compound and related hybrid natural products have demonstrated potential as anticancer compounds in pre-clinical in vitro models. researchgate.netacs.orgstanford.eduontosight.ai

The anticancer properties of quinone derivatives are often attributed to their capacity to generate reactive oxygen species (ROS), which can induce significant DNA damage in cancer cells. researchgate.net They can also inhibit cell proliferation through various mechanisms, including the inhibition of protein kinases and the induction of cell cycle arrest. researchgate.net

A crucial mechanism of anticancer activity is the induction of apoptosis, or programmed cell death. fucoidan-life.com Apoptosis is a regulated process that involves the activation of a cascade of enzymes called caspases, leading to the fragmentation of DNA and cell death. fucoidan-life.com Studies on various natural compounds have shown their ability to induce apoptosis in cancer cell lines. fucoidan-life.comfrontiersin.org For instance, some compounds trigger apoptosis by increasing mitochondrial ROS production, leading to cell cycle arrest and the activation of pro-apoptotic proteins. mdpi.com In vitro studies using human cancer cell lines, such as breast adenocarcinoma (MCF-7) and colorectal carcinoma (HT-29), have been used to evaluate the cytotoxic activity of related compounds, with IC50 values indicating their potency in inhibiting cell growth. researchgate.netnih.gov

Antimicrobial Activity: Broad-Spectrum Efficacy in Pre-clinical Models

This compound, a meroterpenoid natural product, has been the subject of pre-clinical investigations to determine its antimicrobial properties. Research indicates that the compound and its close structural analogs, such as the naphthgeranines, exhibit a range of biological activities, including weak to moderate effects against various microbial pathogens. nih.govresearchgate.net These hybrid natural products, containing both polyketide and isoprenoid components, are recognized for their potential as new antimicrobial agents. researchgate.net

Antibacterial Activity: Gram-Positive and Gram-Negative Pathogen Studies

Investigations into the antibacterial potential of this compound (also known as Naphthgeranine A) have revealed weak activity. nih.govresearchgate.net Studies on related compounds within the naphthgeranine family provide more specific insights into their antibacterial spectrum. For instance, Naphthgeranine F, isolated from the same Streptomyces violaceus strain, demonstrated weak antibacterial effects specifically against Gram-positive bacteria, including Bacillus subtilis ATCC6051, Bacillus brevis ATCC9999, and Streptomyces viridochromogenes Tü 57. nih.gov

Further research on other naphthoquinone derivatives isolated from Streptomyces sp. has identified moderate antibacterial action against significant pathogens. Two compounds, identified as 9 and 12 in a study, showed activity against methicillin-resistant Staphylococcus aureus (MRSA), a notable Gram-positive pathogen, with Minimum Inhibitory Concentration (MIC) values of 16 μg/mL. researchgate.net However, studies on Naphthgeranine A itself showed no activity against Escherichia coli ATCC25922, a common Gram-negative bacterium. acgpubs.org

| Compound | Bacterial Strain | Activity/Result | Source |

|---|---|---|---|

| This compound (Naphthgeranine A) | General | Weak antibacterial activity | nih.govresearchgate.net |

| This compound (Naphthgeranine A) | Escherichia coli ATCC25922 | No activity observed | acgpubs.org |

| Naphthgeranine F | Bacillus subtilis ATCC6051 | Weak antibacterial activity | nih.gov |

| Naphthgeranine F | Bacillus brevis ATCC9999 | Weak antibacterial activity | nih.gov |

| Naphthgeranine F | Streptomyces viridochromogenes Tü 57 | Weak antibacterial activity | nih.gov |

| Related Naphthoquinones (9 & 12) | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 16 μg/mL | researchgate.net |

Antifungal Activity

The antifungal properties of this compound and its analogs have also been evaluated in pre-clinical settings. Similar to its antibacterial profile, this compound (Naphthgeranine A) has been reported to possess weak antifungal activity. nih.govresearchgate.net

More detailed studies using a disk diffusion test method provided specific results for Naphthgeranine A. The compound demonstrated moderate activity against the fungus Aspergillus niger ACCC30005, producing an inhibition zone of 12 mm at a dose of 20 μg per disk. acgpubs.org In the same study, however, this compound showed no inhibitory activity against the yeast Candida albicans ATCC10231. acgpubs.org

| Compound | Fungal Strain | Activity/Result | Source |

|---|---|---|---|

| This compound (Naphthgeranine A) | General | Weak antifungal activity | nih.govresearchgate.net |

| This compound (Naphthgeranine A) | Aspergillus niger ACCC30005 | Inhibition zone of 12 mm (at 20 μg/disk) | acgpubs.org |

| This compound (Naphthgeranine A) | Candida albicans ATCC10231 | No activity observed | acgpubs.org |

Enzyme Inhibition Profiles (e.g., α-Glucosidase Inhibition)

The naphthoquinone scaffold, a core component of this compound and the broader naphthgeranine family, is recognized for its potential to interact with various enzymes. researchgate.netmdpi.com Research into this area has uncovered significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism.

While data specifically for this compound is limited, a study on compounds isolated from an endophytic Streptomyces sp. PH9030 provided valuable insights. researchgate.netmdpi.com A newly identified analog, Naphthgeranine G, exhibited potent inhibition of α-glucosidase with a half-maximal inhibitory concentration (IC₅₀) value of 66.4 ± 6.7 μM. researchgate.netmdpi.com This level of activity was notably stronger than that of the standard drug acarbose, which had an IC₅₀ of 671.5 ± 0.2 μM in the same assay. mdpi.com These results suggest that the naphthoquinone structure, characteristic of the naphterpin and naphthgeranine family, holds potential for development as an α-glucosidase inhibitor. researchgate.net

| Compound | Enzyme | Inhibitory Activity (IC₅₀) | Source |

|---|---|---|---|

| Naphthgeranine G | α-Glucosidase | 66.4 ± 6.7 μM | researchgate.netmdpi.com |

| Acarbose (Positive Control) | α-Glucosidase | 671.5 ± 0.2 μM | mdpi.com |

Structure Activity Relationship Sar Studies

Impact of Structural Moieties on Biological Activity Profiles

The biological activity of Naphterpin (B1215475) A and its analogs is intrinsically linked to its hybrid structure, which consists of a polyketide-derived naphthoquinone core and an isoprenoid side chain. nih.govnih.gov Alterations to either of these fundamental moieties can significantly influence the compound's bioactivity profile, including its antimicrobial, antioxidant, and cytotoxic properties. nih.govnih.govsmolecule.com

The prenyl group is a critical determinant of biological efficacy. Hybrid natural products like Naphterpin, which possess 5-carbon (dimethylallyl), 10-carbon (geranyl), or 15-carbon (farnesyl) isoprenoid chains, consistently exhibit distinct and often enhanced biological activities compared to their non-prenylated aromatic precursors. nih.govnih.govresearchgate.net This enhancement is partly attributed to increased lipophilicity conferred by the prenyl chain, which can improve interaction with and transport across cellular membranes. researchgate.netnih.gov

Modifications to the geranyl side chain of Naphterpin have been observed in naturally occurring analogs, leading to different activities. For instance, Naphterpins D and E feature a monoterpenoid chain that has been modified by cyclization and hydroxylation. These structural changes are associated with free radical scavenging activity. mdpi.com

The aromatic core, derived from 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN), is also crucial. nih.govnih.gov The specific pattern of hydroxylation on the naphthalene (B1677914) ring system is fundamental for substrate recognition by the prenyltransferase enzymes that attach the side chain. researchgate.net Studies on related naphthoquinone-based meroterpenoids show that substitutions on this core, such as the incorporation of an amino group, can expand the structural diversity and lead to potent antibacterial and cytotoxic compounds. nih.govmdpi.com For example, in a study of flaviogeranin congeners, which share the naphthoquinone backbone, a compound featuring a geranyl group and specific oxidations on the core showed potent inhibitory activity against Staphylococcus aureus and Mycobacterium smegmatis. mdpi.com This suggests that the interplay between the unmodified prenyl chain and an oxidized, amine-substituted core can be critical for specific bioactivities.

The table below summarizes the relationship between structural features of Naphterpin analogs and their observed biological activities.

| Compound/Analog Class | Key Structural Moiety | Observed Biological Activity |

| Naphterpin A | Naphthoquinone core with an unmodified geranyl side chain. nih.gov | Antioxidant, Antibacterial, Cytotoxic. nih.govsmolecule.com |

| Naphterpins D & E | Naphthoquinone core with a cyclized and hydroxylated geranyl side chain. mdpi.com | Free-radical scavenging. mdpi.com |

| Flaviogeranin Congeners | Naphthoquinone core with variations in oxidation, methylation, and prenylation. nih.govmdpi.com | Antibacterial, Cytotoxic. nih.govmdpi.com |

| Amino-substituted Naphthoquinones | Naphthoquinone core with an amino group substitution. nih.govmdpi.com | Potent antibacterial and cytotoxic activity. nih.gov |

| Non-prenylated Precursors | Aromatic core (e.g., THN) without a prenyl side chain. nih.gov | Generally lower or different biological activity compared to prenylated versions. nih.govresearchgate.net |

Rational Design Principles for Enhanced Activity or Selectivity

The rational design of novel analogs based on the Naphterpin scaffold primarily revolves around the enzymatic machinery responsible for its biosynthesis, particularly the aromatic prenyltransferase NphB. nih.govacs.org This enzyme, which catalyzes the attachment of the geranyl group to the naphthalene core, is noted for its considerable substrate promiscuity. researchgate.netacs.org This characteristic is the cornerstone of rational design strategies, allowing NphB to be used as a biocatalyst to create a diverse library of new compounds. nih.govscience.gov

One key principle is the chemoenzymatic synthesis, where the relaxed substrate specificity of NphB is exploited to prenylate a wide array of aromatic acceptor molecules beyond its natural substrate. nih.gov The enzyme can catalyze both C-C and C-O based geranylation on a diverse collection of hydroxyl-containing aromatic compounds, including various dihydroxynaphthalenes and flavonoids. nih.govnih.gov This allows for the generation of novel prenylated molecules that can be screened for enhanced or new biological activities.

A more advanced principle involves the structure-guided engineering of the prenyltransferase enzyme itself. acs.org By analyzing the crystal structure of NphB, researchers can identify key amino acid residues within the substrate-binding pocket that influence catalytic efficiency and regioselectivity. researchgate.netacs.org The spacious nature of this binding site is what permits its promiscuity, but it can also lead to the formation of multiple products with different prenylation sites. acs.org

Rational design, therefore, employs computational modeling and site-directed mutagenesis to alter these key residues. The goal is to re-engineer the enzyme's active site to better accommodate a specific non-native substrate or to control the orientation of the natural substrate, thereby enhancing product yield and regioselectivity. acs.orgresearchgate.net For example, mutations can be designed to improve the spatial positioning of an aromatic substrate relative to the geranyl pyrophosphate co-substrate, leading to a significant increase in the catalytic efficiency for a desired product. researchgate.net This approach has been successfully used to tailor NphB for the high-yield production of specific cannabinoids and can be applied to generate novel Naphterpin analogs with potentially improved therapeutic properties. acs.orgresearchgate.net

Synthetic Biology and Metabolic Engineering for Enhanced Production and Diversification

Engineering Microbial Hosts for Naphterpin (B1215475) A Biosynthesis Optimization

Optimizing the microbial chassis is fundamental to increasing the yield of Naphterpin A. This involves modifying the host's metabolism to channel more precursors towards the this compound biosynthetic pathway and fine-tuning the expression of the necessary genes.

The biosynthesis of this compound originates from a hybrid polyketide-isoprenoid pathway. nih.govresearchgate.net The genes responsible for producing such complex natural products are typically organized in biosynthetic gene clusters (BGCs). uni-marburg.degoogle.com The identification and manipulation of the this compound BGC are crucial for enhancing production. The gene cluster for naphterpin production was identified in Streptomyces sp. CL190, located near the mevalonate (B85504) (MVA) pathway genes. nih.gov This cluster includes orf2 (encoding the key prenyltransferase NphB) and orf3 (encoding a type III polyketide synthase similar to 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN) synthase). nih.gov Disruption of the orf2 gene in the producing strain was shown to abolish Naphterpin production, confirming its essential role. nih.gov

Pathway refactoring is a synthetic biology strategy that involves redesigning and reconstructing biosynthetic pathways to improve their efficiency and control in a heterologous host. uni-marburg.deresearchgate.net This can involve replacing native promoters with stronger, inducible, or orthogonal ones, optimizing codon usage for the expression host, and removing non-essential genetic elements or rearranging gene order. researchgate.net For instance, the Direct Pathway Cloning (DiPaC) method allows for the efficient cloning, assembly, and refactoring of entire BGCs in vitro, which can then be transferred to a suitable expression host like Streptomyces lividans or E. coli. researchgate.net While specific refactoring examples for the entire this compound cluster are not detailed, the principles have been applied to similar complex pathways, demonstrating the potential for significantly increasing product titers. uni-marburg.deresearchgate.net The heterologous expression of the furaquinocin A gene cluster, a related polyketide-isoprenoid hybrid, in S. lividans successfully demonstrated the feasibility of this approach for producing complex metabolites. nih.gov

Static metabolic engineering approaches, which involve permanent genetic modifications, can sometimes lead to the accumulation of toxic intermediates or impose a high metabolic burden on the host cell. Dynamic metabolic regulation strategies offer a solution by controlling gene expression in response to specific cellular states or external signals, thereby balancing cell growth with product formation. researchgate.netescholarship.org These strategies often employ biosensors that detect the concentration of a key metabolite and regulate the expression of pathway genes accordingly. escholarship.org

For example, a dynamic regulatory system could be designed to keep the production of biosynthetic precursors low during the initial growth phase of the microbial culture and then switch to high production during the stationary phase. This prevents the toxic accumulation of precursors like farnesyl pyrophosphate (FPP) and balances metabolic flux. escholarship.org While specific applications of dynamic regulation for this compound are still emerging, strategies developed for other phytochemicals are highly relevant. researchgate.netescholarship.org For instance, transcription factor-based biosensors have been used to optimize the production of acetyl-CoA and mevalonate, both of which are precursors in the this compound pathway. nih.gov Such systems can optimize the central carbon metabolism to ensure a sufficient supply of building blocks like malonyl-CoA and geranyl diphosphate (B83284) (GPP) for this compound synthesis. researchgate.netnih.gov

Gene Cluster Manipulation and Pathway Refactoring

Biosynthetic Pathway Expansion and De Novo Design for Novel Analogues

Beyond enhancing production, synthetic biology tools can be used to expand the chemical diversity of the Naphterpin family, leading to the creation of novel analogues with potentially improved or new biological activities.

Combinatorial biosynthesis involves the genetic manipulation of biosynthetic pathways, often by mixing and matching genes from different organisms, to produce "unnatural" natural products. rsc.org The promiscuity of certain biosynthetic enzymes, particularly the prenyltransferase NphB from the this compound pathway, makes this approach highly feasible. nih.govrsc.org NphB has been shown to accept a wide range of aromatic substrates beyond its native THN, including various dihydroxynaphthalenes (DHNs) and flaviolin (B1202607). nih.govgoogle.com It can also utilize different prenyl donors. This substrate flexibility allows for the generation of a library of novel meroterpenoids by expressing nphB in an engineered host and feeding it different aromatic precursor molecules. google.comrsc.org

Furthermore, halogenase enzymes could be introduced into the pathway. While Naphterpin itself is not halogenated, related marinone natural products are. nih.gov The biosynthetic pathways of marinones and napyradiomycins involve vanadium-dependent haloperoxidases (VHPOs) that catalyze chlorination and subsequent cyclizations. escholarship.orgresearchgate.netescholarship.org Integrating genes for such enzymes from other pathways into a Naphterpin-producing host could generate novel halogenated derivatives. tandfonline.com

Mutasynthesis is a technique that combines chemical synthesis with microbial fermentation. rsc.org It involves genetically blocking the biosynthesis of a natural precursor in a microbial strain and then feeding chemically synthesized analogues of that precursor to the culture. rsc.org The downstream enzymes in the pathway may then process these unnatural precursors to generate novel natural product analogues. rsc.org

For the this compound pathway, a mutant strain of Streptomyces sp. CL190 with a deleted THN synthase gene could be generated. This strain would be unable to produce the polyketide core of this compound. By supplying this mutant with various chemically synthesized analogues of THN, it may be possible to produce a range of novel Naphterpin-like compounds, provided the downstream NphB enzyme can accept them as substrates. rsc.org This approach has been successfully used to generate analogues of other polyketides, such as FK506, by feeding synthetic starter unit replacements to a knockout strain. rsc.org

Combinatorial Biosynthesis Approaches

Directed Evolution and Enzyme Engineering for Improved Catalytic Efficiency (e.g., NphB)

The efficiency of a biosynthetic pathway is often limited by the catalytic performance of one or more key enzymes. Directed evolution and rational protein engineering are powerful tools for improving enzyme properties such as catalytic efficiency (kcat/KM), substrate specificity, and stability. acs.orgdbpia.co.krbiorxiv.org The aromatic prenyltransferase NphB (also known as Orf2) is a prime target for such engineering efforts in the this compound pathway. nih.govdbpia.co.kr

NphB's low activity and poor regioselectivity can hinder its application in industrial bioprocesses. dbpia.co.kr Engineering efforts, often guided by computational modeling and structural analysis, have successfully improved its function. nih.govresearchgate.netresearchgate.net Although many recent studies have focused on engineering NphB to produce cannabinoids like cannabigerolic acid (CBGA), the principles and identified mutations are directly applicable to enhancing this compound synthesis. nih.govnih.govfrontiersin.org

Methods employed include:

Rational Design : Using the crystal structure of NphB, scientists can predict mutations in the active site that might improve binding to the native substrate GPP and the aromatic acceptor, or enhance catalytic activity. researchgate.netnih.gov Molecular dynamics simulations help reveal how mutations reconfigure the active site's hydrogen bonding network and hydrophobic interactions to improve efficiency. nih.gov

Directed Evolution : This technique involves creating large libraries of enzyme variants through random mutagenesis and screening them for improved activity. acs.orgdbpia.co.krbiorxiv.org High-throughput screening methods are essential for this process. biorxiv.org

Structure-Guided Mutagenesis : This is a hybrid approach where structural information is used to design focused libraries of mutants, which are then screened. nih.govresearchgate.net For example, an NphB double mutant (G286S/Y288A) was developed to improve specificity for CBGA synthesis. nih.govfrontiersin.org Further engineering of this variant led to triple mutants with a 7-fold increase in CBGA production. nih.govfrontiersin.org One study identified a critical residue for interaction with the aromatic substrate, and structure-based modeling led to a variant with a kcat/Km value 50,000-fold higher than the wild-type enzyme for CBGA formation. dbpia.co.kr

These engineered NphB variants, with their enhanced catalytic efficiency, could be incorporated into a microbial host to significantly boost the production yields of this compound. dbpia.co.kr

Table 1: Examples of Engineered NphB Variants and Their Improved Properties. Note: Most engineering studies on NphB have used cannabinoid synthesis as a model system due to the enzyme's promiscuity. The improvements are indicative of the enzyme's engineerability for various substrates, including those for this compound.

| NphB Variant | Key Mutation(s) | Target Product | Reported Improvement | Reference |

|---|

Table 2: Substrate Promiscuity of Prenyltransferase NphB (Orf2).

| Substrate Type | Example Substrates Accepted by NphB | Reference |

|---|

Table of Mentioned Compounds

| Compound Name |

|---|

Analytical Methodologies in Naphterpin a Research

Chromatographic Separation Techniques (e.g., HPLC-UV/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Naphterpin (B1215475) A and its derivatives. bwise.krresearchgate.net This method allows for the efficient separation of compounds from complex mixtures, such as crude extracts of the producing organism, Streptomyces sp. CL190. researchgate.netnih.gov The separation is typically achieved on a C18 reversed-phase column, where compounds are eluted based on their polarity. mdpi.com

Coupling HPLC with a UV-Vis detector (HPLC-UV) enables the detection and preliminary quantification of Naphterpin A, which absorbs UV light due to its aromatic chromophore. bwise.krskemman.is The choice of detection wavelength is optimized to maximize the sensitivity for the target analyte. mdpi.com For more definitive identification and structural elucidation, Mass Spectrometry (MS) is coupled with HPLC (HPLC-MS). This powerful combination provides not only the retention time from the chromatography but also the mass-to-charge ratio (m/z) of the compound and its fragments, which is crucial for confirming the identity of this compound and related metabolites. sci-hub.boxrsc.org

In a typical workflow, a sample containing this compound is injected into the HPLC system. The components of the mixture are separated on the chromatographic column based on their differential interactions with the stationary and mobile phases. iyte.edu.trjoiv.org As the separated components elute from the column, they pass through the UV detector and then into the mass spectrometer. The resulting data, a chromatogram with corresponding mass spectra, allows for the precise identification and analysis of this compound.

Table 1: HPLC Parameters for this compound Analysis This table is interactive. Click on the headers to sort.

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 Reversed-Phase | mdpi.com |

| Mobile Phase | Gradient of Acetonitrile and Water | mdpi.com |

| Detector | UV-Vis and Mass Spectrometer | bwise.krsci-hub.boxrsc.org |

| Detection Wavelength | 254 nm | nih.gov |

Application of Isotopic Tracers in Metabolite Profiling

Isotopic tracers are indispensable tools for unraveling the biosynthetic pathway of this compound. ckisotopes.com By feeding the producing organism with precursors labeled with stable isotopes, such as ¹³C or ²H, researchers can trace the incorporation of these isotopes into the final molecule. escholarship.orgoup.com This technique provides direct evidence for the building blocks and the sequence of enzymatic reactions that lead to the formation of this compound. researchgate.net

Tracer experiments have been instrumental in demonstrating that this compound is a hybrid natural product, derived from both the polyketide and terpenoid pathways. researchgate.netresearchgate.net Studies using ¹³C-labeled precursors have confirmed that the naphthoquinone core originates from 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN). escholarship.orgescholarship.org Furthermore, the geranyl side chain has been shown to be derived from the mevalonate (B85504) pathway, and the C-7 methyl group is supplied by methionine. researchgate.net

Table 2: Isotopic Labeling Studies in this compound Biosynthesis This table is interactive. Click on the headers to sort.

| Labeled Precursor | Isotope | Biosynthetic Moiety Traced | Analytical Method | Reference |

|---|---|---|---|---|

| Acetate (B1210297) | ¹³C | Polyketide Backbone | NMR Spectroscopy | escholarship.org |

| Mevalonate | ¹³C | Terpenoid Side Chain | NMR Spectroscopy | researchgate.netresearchgate.net |

| Methionine | ¹³C | C-7 Methyl Group | NMR Spectroscopy | researchgate.net |

| Glucose | ¹³C | General Metabolism | Mass Spectrometry | oup.com |

Future Research Trajectories and Pre Clinical Development Potential

Unraveling Undiscovered Biosynthetic Pathways and Enzymes

The biosynthesis of Naphterpin (B1215475) A is a complex process involving a hybrid polyketide-isoprenoid pathway. researchgate.net While the initial steps involving the construction of the 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN) core and its subsequent geranylation are relatively understood, several key enzymatic transformations remain to be fully elucidated. researchgate.netnih.gov Future research should prioritize the identification and characterization of these undiscovered enzymes and pathways.

A significant area of investigation is the proposed "cryptic halogenation" mechanism. escholarship.orgescholarship.orgresearchgate.net It is hypothesized that vanadium-dependent chloroperoxidase (VCPO) enzymes catalyze the oxidative dearomatization and dichlorination of THN derivatives. escholarship.orgresearchgate.net This is followed by an α-hydroxyketone rearrangement, which is a crucial step in forming the highly oxidized naphthoquinone core of Naphterpin A. escholarship.orgresearchgate.net Although chlorine is not present in the final this compound molecule, this transient halogenation is thought to be a key mechanistic strategy. escholarship.orgescholarship.orgresearchgate.net The discovery and characterization of the specific VCPOs and the subsequent dehalogenation enzymes in the this compound biosynthetic gene cluster are critical future goals. The total synthesis of proposed intermediates can provide the necessary substrates to probe the function of these enzymes through in vitro assays. escholarship.orgresearchgate.net

Recent studies on the biosynthesis of related meroterpenoids have shed light on a conserved diazotization system. rsc.org A key intermediate, 8-amino-flaviolin, is believed to undergo diazotization, a process that is crucial for the formation of the final product. rsc.org The gene nphH, found in the this compound-producing Streptomyces sp. CL190, is homologous to genes involved in this process in other meroterpenoid pathways. rsc.org Inactivation of nphH led to a complete loss of this compound production, strongly suggesting its involvement. rsc.org Further investigation into the precise role of NphH and the associated enzymes in the diazotization and subsequent reactions will provide a more complete picture of the biosynthetic cascade.

Additionally, the producing organism, Streptomyces sp. CL190, possesses genes for both the mevalonate (B85504) (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways for isoprenoid precursor biosynthesis. nih.gov Tracer experiments have confirmed the simultaneous operation of both pathways in the formation of this compound. nih.gov Understanding the regulation and interplay between these two pathways could be leveraged for metabolic engineering to enhance the production of this compound.

Identifying the complete biosynthetic gene cluster for this compound is a primary objective. nih.gov This will enable the heterologous expression of the entire pathway in a more tractable host organism, facilitating higher yields and enabling combinatorial biosynthesis approaches to generate novel analogs. nih.gov

Exploration of Novel Biological Activities in Early-Stage Research Models

This compound and its analogs have demonstrated a range of biological activities, including antioxidant, antimicrobial, and anticancer properties. researchgate.netnih.govstanford.eduontosight.ai However, the full spectrum of their bioactivities is likely yet to be discovered. Future research should focus on screening this compound and its derivatives against a wider array of biological targets and in various early-stage research models.

The discovery of new this compound derivatives from marine Streptomyces species, such as those from Streptomyces sp. CNQ-509, highlights the potential for finding novel structures with unique activities. mdpi.com These new derivatives, along with synthetically produced analogs, should be evaluated in diverse biological assays. For instance, related naphthoquinone-based meroterpenoids like the naphthgeranines have shown potent cytotoxic effects against cancer cell lines and α-glucosidase inhibitory activities. mdpi.com Screening this compound and its analogs in similar assays could reveal previously unknown therapeutic potentials, for example, in metabolic disorders.

In vitro and in vivo models will be crucial for these explorations. For example, novel 1,4-naphthoquinone (B94277) derivatives have been evaluated for their anticancer properties in breast cancer cell lines (MCF-7) and in zebrafish larvae xenograft models. nih.gov Such studies revealed mechanisms involving cell cycle arrest and showed favorable toxicity profiles in the in vivo model. nih.gov Similar tiered screening approaches, starting with cell-based assays and progressing to small animal models, should be employed for this compound and its derivatives to explore activities against different cancer types, inflammatory conditions, and infectious diseases.

The antibacterial activity of this compound derivatives against various pathogens has been noted, with the naphthoquinone moiety being important for efficacy. mdpi.com Future studies should expand this to include a broader panel of clinically relevant and drug-resistant bacteria and fungi. The investigation of their mechanism of action, for instance, whether they disrupt microbial electron transport chains as other naphthoquinones do, is a key research question. mdpi.com

Strategic Approaches for Lead Compound Identification and Optimization

To transition this compound from a natural product of interest to a viable preclinical candidate, strategic approaches for lead compound identification and optimization are essential. danaher.com This process involves refining the molecule's structure to enhance its desired therapeutic effects while minimizing undesirable properties. numberanalytics.compatsnap.com

A cornerstone of this effort will be the systematic exploration of the Structure-Activity Relationship (SAR) of the this compound scaffold. numberanalytics.comacs.org This involves the synthesis of a library of analogs with modifications at various positions of the molecule. numberanalytics.com Computational modeling, including molecular docking, can be employed to predict how these structural changes will affect binding to specific biological targets. numberanalytics.comresearchgate.net For example, in the development of other naphthoquinone-based anticancer agents, computational studies on protein receptors like EGFR and VEGFR2 have been used to guide the design of more potent compounds. nih.gov

Key optimization strategies include:

Modification of Functional Groups: Systematically altering or replacing functional groups on the this compound core to improve potency, selectivity, and pharmacokinetic properties. researchgate.net

Structure-Based Drug Design: Utilizing the three-dimensional structure of target proteins to design analogs that fit more precisely into the binding site, thereby enhancing efficacy and selectivity. patsnap.com

The synthesis of various analogs and proposed biosynthetic intermediates of related compounds like the marinones and merochlorins has already been achieved. nih.govchemrxiv.orgacs.org These synthetic strategies can be adapted and applied to this compound to generate a diverse library of compounds for SAR studies. The goal is to identify a lead compound with an optimal balance of high potency, target selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. danaher.com

Integration of Omics Technologies in this compound Research

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to accelerate this compound research. nih.govnih.govhumanspecificresearch.org These high-throughput methods can provide comprehensive insights into the biosynthesis, regulation, and mechanism of action of this compound. humanspecificresearch.org

Genomics and Transcriptomics: Genome mining of the producing Streptomyces strains is a proven strategy for identifying biosynthetic gene clusters (BGCs) for secondary metabolites. vliz.befrontiersin.org By sequencing the genome of Streptomyces sp. CL190 and other this compound producers, the complete BGC can be identified and analyzed. frontiersin.orgthieme-connect.com Transcriptomic studies (e.g., RNA-seq) can then be used to understand how the expression of these genes is regulated under different culture conditions, potentially revealing key transcription factors or signaling molecules that control this compound production. researchgate.net

Metabolomics: Metabolomic profiling is instrumental in identifying the full range of secondary metabolites produced by a microorganism. nih.gov An OSMAC (One Strain Many Compounds) approach, which involves cultivating the producing strain under various conditions, can be combined with metabolomics to discover novel this compound analogs. nih.govmdpi.com This technique can also be used to identify biosynthetic intermediates, providing further clues about the undiscovered steps in the pathway. frontiersin.org Comparing the metabolomes of wild-type strains with those of genetically modified strains (e.g., gene knockouts) can directly link genes to specific metabolic products. nih.gov

Proteomics: Proteomics can identify the proteins that are expressed by the this compound BGC. This allows for the direct confirmation of enzyme production and can help in understanding post-translational modifications that may be important for enzyme function. nih.govnih.gov

By integrating these omics datasets, researchers can build a comprehensive model of this compound biosynthesis and its biological effects. researchgate.netresearchgate.net This holistic understanding will be invaluable for rationally engineering strains for improved production, generating novel derivatives through combinatorial biosynthesis, and elucidating the compound's mode of action, ultimately accelerating its development as a potential therapeutic agent. humanspecificresearch.org

Q & A

Basic Research Questions

Q. What established methods are used to isolate Naphterpin A from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as column chromatography or HPLC. Key steps include:

- Sample Preparation : Lyophilization of source material (e.g., microbial cultures) to concentrate metabolites .

- Fractionation : Use of gradient elution with polar/non-polar solvent systems to separate compounds. Purity is assessed via TLC or LC-MS .

- Critical Considerations : Solvent choice impacts yield; for example, ethyl acetate may better preserve labile functional groups compared to chloroform .

Q. How is the structural elucidation of this compound performed using spectroscopic techniques?

- Methodological Answer : A combination of NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HR-MS), and IR spectroscopy is standard.

- NMR Analysis : ¹H NMR identifies proton environments, while ¹³C NMR clarifies carbon backbone. 2D-COSY resolves coupling patterns for stereochemical assignments .

- HR-MS : Confirms molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).

- Data Cross-Validation : Compare spectral data with published analogs to identify unique substituents .

Q. What in vitro assays are commonly employed to evaluate this compound’s bioactivity?

- Methodological Answer : Standard assays include:

- Antimicrobial Activity : Broth microdilution (MIC/MBC determination) per CLSI guidelines .

- Cytotoxicity : MTT or resazurin assays using cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations via nonlinear regression .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition monitored via ADP-Glo™) .

Advanced Research Questions

Q. How can researchers resolve contradictory cytotoxicity data for this compound across different cell lines?

- Methodological Answer : Contradictions may arise from variability in:

- Cell Culture Conditions : Differences in serum concentration, oxygen levels, or passage number. Standardize protocols (e.g., ATCC guidelines) .

- Compound Stability : Assess degradation via LC-MS under assay conditions (e.g., pH, temperature) .

- Data Normalization : Use internal controls (e.g., staurosporine) and statistical tools (ANOVA with post-hoc tests) to mitigate batch effects .

- Example Table :

| Cell Line | IC₅₀ (µM) | Assay Duration | Serum % | Reference |

|---|---|---|---|---|

| HeLa | 12.3 | 48h | 10 | |

| MCF-7 | 8.7 | 72h | 5 |

Q. What experimental strategies optimize the synthetic yield of this compound?

- Methodological Answer : Key strategies include:

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Ni) for key bond-forming steps .

- Reaction Monitoring : Use in-situ FTIR or LC-MS to identify intermediates and adjust conditions (e.g., temperature, solvent polarity) .

- Scale-Up Considerations : Optimize purification via simulated moving bed (SMB) chromatography to reduce solvent waste .

Q. How should researchers design studies to investigate this compound’s mechanism of action?

- Methodological Answer : Employ multi-omics approaches:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

- Proteomics : SILAC labeling to quantify protein abundance changes .

- Metabolomics : LC-HRMS to track metabolic flux alterations (e.g., TCA cycle intermediates) .

Methodological Guidelines for Data Interpretation

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill equation (variable slope) using software like GraphPad Prism .